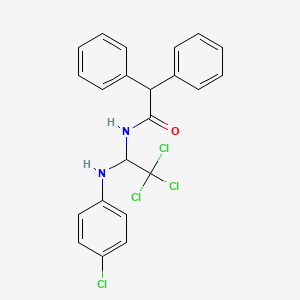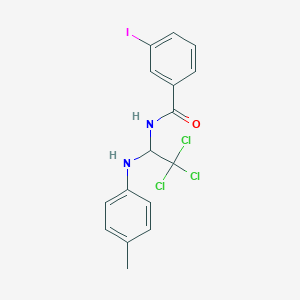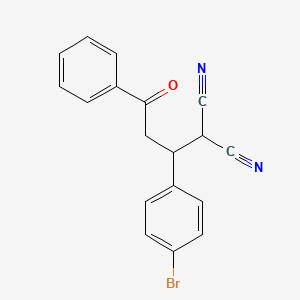![molecular formula C15H14N2O4 B11988883 4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is an aromatic hydrazide derivative. This compound has garnered attention due to its potential applications in various fields, including corrosion inhibition, medicinal chemistry, and material science. Its unique structure, featuring both hydroxyl and methoxy groups, contributes to its diverse chemical reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: Used as a corrosion inhibitor for carbon steel in acidic environments.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties, such as improved corrosion resistance.
作用机制
The mechanism by which 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide exerts its effects varies depending on the application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 4-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide stands out due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This unique combination enhances its chemical reactivity and potential for diverse applications. Additionally, its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .
属性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC 名称 |
4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-10(2-7-13(14)19)9-16-17-15(20)11-3-5-12(18)6-4-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI 键 |
LAJMOGSMIOFQKG-CXUHLZMHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)


![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
